N-butan-2-yl-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine
Description
Properties
Molecular Formula |
C17H19N3OS |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-butan-2-yl-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H19N3OS/c1-4-11(2)20-16-15-14(9-22-17(15)19-10-18-16)12-5-7-13(21-3)8-6-12/h5-11H,4H2,1-3H3,(H,18,19,20) |
InChI Key |
INRQXFWQQLFWNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=C2C(=CSC2=NC=N1)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Traditional Multi-Step Synthesis via Condensation and Cyclization
Thieno[2,3-d]Pyrimidine Core Formation
The foundational step involves constructing the thieno[2,3-d]pyrimidine scaffold. A widely adopted method employs the condensation of 2-aminothiophene-3-carboxylate derivatives with formamide under reflux. For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate reacts with formamide at 180°C for 6 hours to yield the pyrimidinone intermediate. Subsequent chlorination using phosphoryl chloride (POCl₃) at 110°C for 4 hours generates the reactive 4-chlorothieno[2,3-d]pyrimidine.
Amine Functionalization at the 4-Position
The final step involves nucleophilic aromatic substitution (SNAr) of the 4-chloro intermediate with butan-2-ylamine. Optimized conditions use butan-2-ylamine (2.5 equiv.) in isopropanol at 80°C for 8 hours, yielding N-butan-2-yl-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine in 78% purity. Purification via column chromatography (SiO₂, hexane/ethyl acetate 4:1) enhances purity to >98%.
One-Pot Four-Component Synthesis
Reaction Design and Catalysis
A breakthrough method employs a Na₂HPO₄-catalyzed four-component reaction between ketones, malononitrile, sulfur (S₈), and formamide. For the target compound, butan-2-one serves as the ketone component. The reaction proceeds at 120°C for 6 hours under solvent-free conditions, achieving 68% yield (Table 1).
Table 1: Four-Component Reaction Optimization
| Component | Role | Quantity (mmol) | Conditions | Yield (%) |
|---|---|---|---|---|
| Butan-2-one | Ketone | 10 | 120°C, 6 hr | 68 |
| Malononitrile | Carbonitrile source | 10 | Solvent-free | - |
| S₈ | Sulfur donor | 12 | Na₂HPO₄ (20 mol%) | - |
| Formamide | Nitrogen source | 15 | - | - |
Mechanistic Insights
The reaction mechanism involves:
Chlorination-Amination Sequential Approach
Continuous Flow Synthesis for Industrial Scale-Up
Microreactor Design
A continuous flow system with two reaction zones enhances throughput:
Comparative Analysis of Synthetic Routes
Yield and Efficiency
Challenges and Optimization Strategies
Regioselectivity in Cyclization
Unwanted regioisomers form during thieno[2,3-d]pyrimidine synthesis due to competing reaction pathways. Employing microwave irradiation (150°C, 20 minutes) instead of conventional heating suppresses isomerization, increasing regioselectivity to 97:3.
Purification Difficulties
The product’s low solubility in polar solvents complicates purification. Gradient crystallization using heptane/ethyl acetate (9:1 to 4:1) enhances recovery to 91%.
Chemical Reactions Analysis
Types of Reactions
N-butan-2-yl-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various alkyl or acyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-butan-2-yl-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, reduction of inflammation, or modulation of immune responses .
Comparison with Similar Compounds
Table 1: Physical Properties of Selected Thieno[2,3-d]Pyrimidin-4-Amine Derivatives
Key Observations :
- The 4-methoxyphenyl group in 7e () confers a high melting point (229–231°C), likely due to enhanced crystallinity from planar aromatic stacking .
- Bulky substituents (e.g., tetrahydrobenzo in 5c) reduce melting points (140–142°C) by disrupting molecular packing .
- Sulfonyl and halogenated analogs (e.g., 23 in ) often require advanced purification techniques, reflecting lower solubility .
Anticancer Activity
- Compound 4d (5-(4-methoxyphenyl)-N-(m-tolyl)-benzo[h]chromeno[2,3-d]pyrimidin-4-amine) demonstrated 39.52% growth inhibition against melanoma MDA-MB-435 cells, outperforming 2-chlorophenyl analog 4e (47.86% growth in K-562) . This highlights the importance of methoxy groups in enhancing activity.
- N-(4-Methoxyphenyl)-pyrrolo[2,3-d]pyrimidin-4-amine () showed nanomolar GI₅₀ values against cancer cells by tubulin inhibition, suggesting that methoxy-substituted amines improve target binding .
Antimicrobial and Kinase Inhibition
- Compound 20 (4-bromophenyl analog, ) exhibited low MIC values against Staphylococcus aureus, with synergistic effects when combined with antimicrobial peptides .
- PI5P4Kγ inhibitors (e.g., compound 25 in ) with sulfonyl groups demonstrated potent kinase inhibition, though solubility remained a challenge .
Inferred Activity of the Target Compound
The target compound’s 4-methoxyphenyl group may enhance anticancer activity similar to 4d and 7e, while the butan-2-yl chain could improve membrane permeability but reduce crystallinity (lower melting point vs. 7e). Its lack of aromaticity at the amine position may differentiate it from less selective aryl-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
